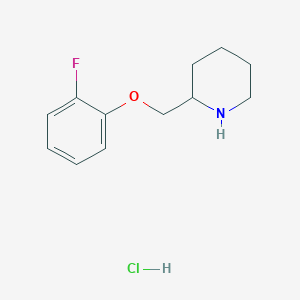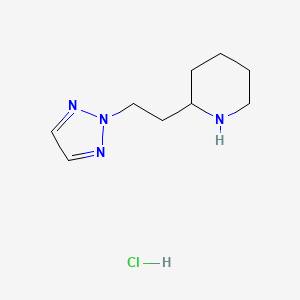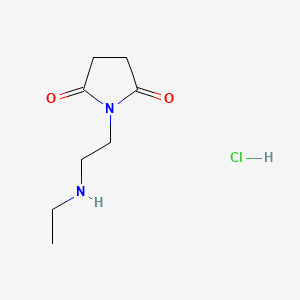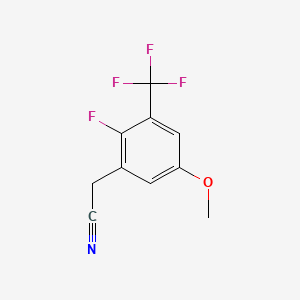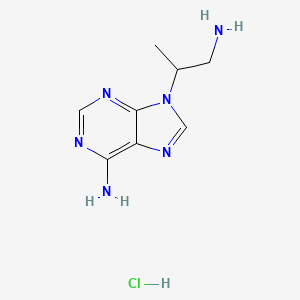![molecular formula C21H17BrN2O2S B1449348 2-ブロモ-N-{3-[(4-メトキシフェニル)メトキシ]フェニル}チエノ[3,2-b]ピリジン-7-アミン CAS No. 1228102-89-3](/img/structure/B1449348.png)
2-ブロモ-N-{3-[(4-メトキシフェニル)メトキシ]フェニル}チエノ[3,2-b]ピリジン-7-アミン
説明
“2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine” is a chemical compound with the molecular formula C21H17BrN2O2S . It has an average mass of 441.341 Da and a monoisotopic mass of 440.019409 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bromine atom attached to a thieno[3,2-b]pyridin-7-amine core, which is further substituted with a methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It likely has properties common to organic compounds containing bromine, amine, and methoxy groups .科学的研究の応用
抗菌活性
チオフェン誘導体は、有意な抗菌特性を有することが報告されています。それらは、細菌種と真菌種の範囲に対して活性を示す化合物に合成することができます。 例えば、新規クラスのチオフェン誘導体は、バチルス・セレウス、シゲラ・ディセンテリエ、サルモネラ・チフィなどの細菌、ならびにマクロホミナ・ファセオリナおよびフザリウム・エクイセティなどの真菌に対して有効性を示しています .
抗炎症および鎮痛効果
チオフェン核を含む化合物(本件の化合物など)は、抗炎症と鎮痛効果を示すことが知られています。 これは、関節炎などの炎症性疾患の治療に不可欠な、新しい非ステロイド系抗炎症薬(NSAIDs)の開発のための潜在的な候補となることを意味します .
抗がん特性
チオフェン誘導体は、その抗がん特性についても調査されています。それらはキナーゼ阻害剤として作用することができ、細胞の成長と増殖の調節において重要です。 特定のキナーゼを阻害することにより、これらの化合物は、さまざまな種類の癌の治療のための治療アプローチを提供する可能性があります .
材料科学への応用
材料科学の分野では、チオフェン系分子は、有機半導体の開発において重要な役割を果たしています。 これらの化合物は、優れた電子特性のために、有機電界効果トランジスタ(OFET)と有機発光ダイオード(OLED)の製造に使用されています .
抗不整脈薬および抗不安薬
チオフェンの構造モチーフは、抗不整脈と抗不安効果を持つ、市販されているいくつかの薬物に存在します。 これは、本件の化合物が、治療目的でこれらの特性を強化するために改変できる可能性があることを示唆しています .
エストロゲン受容体モジュレーション
一部のチオフェン誘導体は、エストロゲン受容体を調節することが知られています。エストロゲン受容体は、特定の種類の乳がんを含む、ホルモン関連疾患の治療における重要な標的です。 この化合物は、潜在的に選択的エストロゲン受容体モジュレーター(SERM)に開発することができ、治療のための新しい道を開きます .
作用機序
Thienopyridines
This compound is a derivative of thienopyridine, a class of compounds that contain a thiophene ring fused to a pyridine ring. Thienopyridines are known to have various biological activities. For example, some thienopyridines are used as antiplatelet drugs .
Brominated compounds
The presence of a bromine atom in the compound could potentially make it more reactive, as bromine is a good leaving group. This could influence its interaction with biological targets .
Methoxy groups
The methoxy groups in the compound could potentially influence its solubility and bioavailability, as they can participate in hydrogen bonding .
生化学分析
Biochemical Properties
2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine plays a significant role in biochemical reactions, particularly as a reactant in the synthesis of thienopyrimidine derivatives, which are known tyrosine kinase inhibitors . This compound interacts with various enzymes and proteins, including tyrosine kinases, which are crucial for cell signaling and regulation. The nature of these interactions involves the inhibition of kinase activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of 2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound’s interaction with tyrosine kinases can lead to altered phosphorylation states of key signaling molecules, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of tyrosine kinases by binding to the ATP-binding site of the enzyme, preventing phosphorylation of target proteins. This inhibition can lead to changes in gene expression and cellular responses, ultimately affecting cell behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in vitro or in vivo can lead to sustained inhibition of tyrosine kinase activity, with potential implications for cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine in animal models are dose-dependent. At lower dosages, the compound effectively inhibits tyrosine kinase activity without causing significant toxicity. At higher dosages, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular processes . Threshold effects are critical in determining the therapeutic window for potential clinical applications.
Metabolic Pathways
2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation, which help in its detoxification and excretion .
Transport and Distribution
Within cells and tissues, 2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its bioavailability and efficacy in targeting specific cellular pathways .
Subcellular Localization
The subcellular localization of 2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
2-bromo-N-[3-[(4-methoxyphenyl)methoxy]phenyl]thieno[3,2-b]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c1-25-16-7-5-14(6-8-16)13-26-17-4-2-3-15(11-17)24-18-9-10-23-19-12-20(22)27-21(18)19/h2-12H,13H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVMMXOPGCYSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)NC3=C4C(=NC=C3)C=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



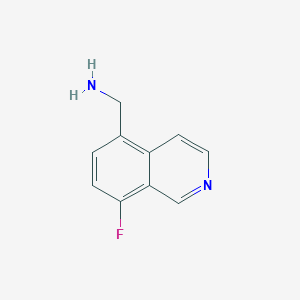
![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)

![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
